molecular formula C17H26N6O4 B029645 Pentosidine CAS No. 124505-87-9

Pentosidine

Cat. No.: B029645
CAS No.: 124505-87-9
M. Wt: 378.4 g/mol
InChI Key: AYEKKSTZQYEZPU-RYUDHWBXSA-N
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Mechanism of Action

Target of Action

Pentosidine is a biomarker for advanced glycation endproducts, or AGEs . It primarily targets arginine and lysine residues in collagen . Collagen is a major component of connective tissues, providing structure and support to our skin, tendons, ligaments, and bones.

Mode of Action

This compound forms fluorescent cross-links between the arginine and lysine residues in collagen . This cross-linking is a result of a reaction of the amino acids with the Maillard reaction products of ribose .

Biochemical Pathways

This compound is derived from ribose, a pentose . It is formed through a reaction of the amino acids with the Maillard reaction products of ribose . This compound can also form from glucose, albeit at a slower rate and probably through oxidation of glucose to arabinose . Because its formation from either glucose or ribose requires oxidation, this compound is both an AGE and a “glycoxidation” product .

Pharmacokinetics

It is known that this compound accumulates in long-lived tissue proteins with age . The rate of accumulation of this compound in skin collagen is inversely proportional to species lifespan .

Result of Action

The formation of this compound results in the cross-linking of collagen molecules, which can affect the structural integrity of the tissues where it is present . The trace concentration of this compound in tissues makes it unlikely that this compound would have a significant effect on collagen structure .

Action Environment

The formation of this compound is influenced by various environmental factors. AGEs, including this compound, form more rapidly under a variety of stresses, especially oxidative stress and hyperglycemia . In addition, certain diseases, such as diabetes and chronic kidney disease, can accelerate the accumulation of this compound .

Biochemical Analysis

Biochemical Properties

Pentosidine interacts with various biomolecules, primarily proteins such as collagen . It forms fluorescent cross-links between the arginine and lysine residues in collagen . This interaction is a result of a reaction of the amino acids with the Maillard reaction products of ribose .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in patients with diabetes mellitus type 2, this compound correlates with the presence and severity of diabetic complications . It serves as markers of stress and act as toxins themselves .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is formed in a reaction of the amino acids with the Maillard reaction products of ribose . This formation process involves binding interactions with biomolecules, specifically the arginine and lysine residues in collagen .

Temporal Effects in Laboratory Settings

This compound accumulates in long-lived tissue proteins with age . The kinetics of its accumulation in human skin collagen have been fitted to a linear regression . The rate of accumulation of this compound in skin collagen is inversely proportional to species life-span .

Dosage Effects in Animal Models

Studies in animal models of type 2 diabetes, type 1 diabetes, low and high turnover chronic kidney disease, and postmenopausal osteoporosis have shown elevated levels of bone this compound . The effects of this compound vary with different dosages, and these studies have helped to understand the threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways that involve the Maillard reaction . This reaction takes place by binding of reducing sugar, such as glucose or fructose to free lysine or arginine NH2 residues with proteins in an irreversible mode .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been detected and quantified in a variety of human and animal tissues, including skin and kidney collagen, lens crystallins, plasma, serum, urine, and synovial fluid .

Subcellular Localization

The subcellular localization of this compound is primarily within the collagen of various tissues . It forms fluorescent cross-links between the arginine and lysine residues in collagen, indicating its presence within these structures .

Comparison with Similar Compounds

    Glucosepane: Another AGE that forms cross-links in proteins.

    Carboxymethyllysine (CML): A well-known AGE marker.

    Methylglyoxal-derived hydroimidazolone (MG-H1): A glycation product similar to pentosidine.

Uniqueness: this compound is unique due to its fluorescent properties, which make it easily detectable and quantifiable . This characteristic allows for its widespread use in research to study protein glycation and aging processes .

Properties

IUPAC Name

(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEKKSTZQYEZPU-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154417
Record name Pentosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentosidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

124505-87-9
Record name Pentosidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124505-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentosidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTOSIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentosidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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